5-allyl-2-(allylthio)-6-methylpyrimidin-4-ol

Description

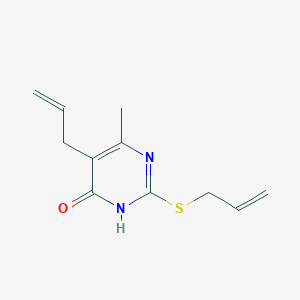

5-Allyl-2-(allylthio)-6-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and two allyl substituents: one at position 5 (allyl) and a sulfur-linked allylthio group at position 2 (Figure 1). This compound’s structure combines reactive moieties (allyl and allylthio groups) with a pyrimidin-ol core, which is frequently associated with biological activity in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

4-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-4-6-9-8(3)12-11(13-10(9)14)15-7-5-2/h4-5H,1-2,6-7H2,3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOBFNINEWREKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC=C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-2-(allylthio)-6-methylpyrimidin-4-ol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a thiourea derivative under acidic conditions.

Introduction of Allyl Groups: The allyl groups can be introduced via nucleophilic substitution reactions using allyl halides in the presence of a base such as potassium carbonate.

Thioether Formation: The allylthio group can be introduced by reacting the intermediate compound with an allylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the allyl groups, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allylthio group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-Allyl-2-(allylthio)-6-methylpyrimidin-4-ol serves as a building block in the synthesis of more complex organic molecules. The compound's structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Research has indicated that this compound exhibits significant biological activity , particularly:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antifungal Activity : Preliminary assays indicate that it may inhibit fungal growth, making it a candidate for antifungal therapies.

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various conditions:

- Autoimmune Diseases : It has been investigated for its Tyk2 inhibitory action, which may provide therapeutic benefits for autoimmune diseases such as psoriasis and rheumatoid arthritis .

- Inflammation : In vitro studies have shown that the compound can reduce inflammatory markers like TNF-alpha and IL-6 in macrophage cell lines, indicating an anti-inflammatory profile.

Case Study 1: Anticancer Activity

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential efficacy as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A study assessed the effects of the compound on inflammatory markers in macrophage cell lines. The results are summarized in the following table:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These findings indicate a promising anti-inflammatory profile for the compound.

Case Study 3: Safety and Toxicity Assessment

Toxicological evaluations revealed that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This is critical for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-allyl-2-(allylthio)-6-methylpyrimidin-4-ol involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations:

- Position 5 : The allyl group (C3H5) in the target compound offers greater unsaturation and steric bulk compared to Ethirimol’s butyl chain (C4H9), which may influence solubility and bioavailability .

Spectroscopic and Analytical Comparisons

Sulfonium salts with allylthio groups (e.g., [allylthio]+) exhibit characteristic IR peaks for C=C vibrations at 1635–1638 cm⁻¹, a feature likely shared by the target compound’s allylthio group . NMR data for similar compounds (e.g., Ethirimol) suggest that methyl groups at position 6 produce distinct singlet peaks in ¹H NMR (δ ~2.5 ppm), while allyl protons resonate as multiplet signals between δ 5.0–6.0 ppm .

Biological Activity

5-Allyl-2-(allylthio)-6-methylpyrimidin-4-ol (CAS No. 284487-94-1) is a pyrimidine derivative with potential biological activities that have garnered interest in pharmacological research. This compound is characterized by its unique structure, which includes both allyl and allylthio groups, potentially enhancing its reactivity and biological activity compared to similar compounds.

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between an aldehyde and a thiourea derivative under acidic conditions.

- Introduction of Allyl Groups : Allyl groups are introduced via nucleophilic substitution reactions using allyl halides in the presence of a base such as potassium carbonate.

- Thioether Formation : The allylthio group is formed by reacting the intermediate compound with an allylthiol in the presence of a suitable catalyst .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Antifungal Properties : Similar to its antibacterial effects, antifungal activity has been noted, warranting exploration in fungal infection treatments.

- Anticancer Potential : The compound's interaction with various molecular targets suggests potential efficacy against cancer cells. In vitro studies have demonstrated cytotoxic effects on specific cancer cell lines, indicating its role as a possible therapeutic agent .

The mechanism of action of this compound involves:

- Interaction with Molecular Targets : The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity.

- Modulation of Signaling Pathways : It may affect pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its anticancer properties .

Table 1: Biological Activity Overview

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits significant antimicrobial effects | |

| Antifungal | Demonstrates antifungal activity | |

| Anticancer | Cytotoxicity observed in various cancer cell lines |

Case Studies

- Cytotoxicity Studies : In vitro assays on human bladder (RT112 and UMUC3) and prostate (PC3) cancer cell lines showed promising results regarding the compound's antiproliferative effects. These studies highlighted its potential as an effective agent for cancer treatment .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound could inhibit specific kinases involved in cancer progression, thereby providing a rationale for its use as a targeted therapy .

Comparative Analysis with Similar Compounds

In comparison to other pyrimidine derivatives, this compound stands out due to:

Q & A

Q. What are the common synthetic routes for preparing 5-allyl-2-(allylthio)-6-methylpyrimidin-4-ol, and what experimental conditions are critical for success?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, allylthiol groups can be introduced via thiol-ene click chemistry or displacement of halogen atoms on the pyrimidine ring. A key step is optimizing reaction temperature (e.g., reflux in ethanol at 80°C) and using catalysts like potassium hydroxide to facilitate thioether bond formation. Reflux times of 10–12 hours are common, as seen in analogous pyrimidine-thiol syntheses . Purification often employs recrystallization from ethanol-water mixtures or column chromatography.

Q. How can researchers validate the structural integrity and purity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C-NMR : Confirm allyl (-CH2CH=CH2) and methyl (-CH3) group signals. For example, allyl protons appear as multiplet peaks at δ 5.0–5.9 ppm, while methyl groups resonate near δ 2.5 ppm .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) matching the expected molecular weight.

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What solvents and storage conditions are optimal for stabilizing this compound in laboratory settings?

- Methodological Answer : Use anhydrous dimethyl sulfoxide (DMSO) or ethanol for dissolution to prevent hydrolysis. Store at –20°C in amber vials under inert gas (N2/Ar) to avoid oxidation of allyl and thioether groups. Stability studies suggest a shelf life of 6–12 months under these conditions.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what molecular targets are plausible?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2) or kinases, given the anti-inflammatory potential of pyrimidine derivatives. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity. Compare results with structurally similar compounds showing COX-2 inhibition .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives with allyl/thioether substituents?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For instance, discrepancies in IC50 values may arise from using murine vs. human macrophages.

- Structural Nuances : Compare substituent effects. A 2024 study noted that electron-withdrawing groups on pyrimidines enhance anti-inflammatory activity, while allyl groups modulate solubility .

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, applying statistical weighting for sample size and assay reliability.

Q. How can reaction yields be improved in large-scale syntheses of this compound, and what are the scalability challenges?

- Methodological Answer :

- Catalyst Optimization : Replace homogeneous catalysts (e.g., KOH) with heterogeneous alternatives (e.g., Amberlyst-15) for easier recovery and reuse.

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., allyl group polymerization).

- Solvent Recycling : Use fractional distillation to recover ethanol, reducing costs and waste. Pilot-scale studies report a 15–20% yield increase with these methods .

Q. What advanced spectroscopic techniques elucidate the tautomeric behavior of the pyrimidin-4-ol core in different environments?

- Methodological Answer :

- Variable-Temperature NMR : Monitor proton shifts between 25°C and 60°C to detect keto-enol tautomerism.

- IR Spectroscopy : Identify O-H stretching vibrations (~3200 cm⁻¹) in the enol form vs. C=O stretches (~1700 cm⁻¹) in the keto form.

- X-ray Crystallography : Resolve crystal structures in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to confirm dominant tautomeric states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.